![molecular formula C19H23N3O3 B3848927 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B3848927.png)
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
描述
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine, also known as GSK 1016790A, is a small molecule inhibitor of TRPC channels. It was developed by GlaxoSmithKline as a potential therapeutic agent for various diseases such as chronic pain, hypertension, and respiratory disorders.
作用机制
TRPC channels are non-selective cation channels that are activated by various stimuli such as receptor activation, mechanical stretch, and changes in membrane potential. 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A inhibits TRPC channels by binding to the intracellular side of the channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in smooth muscle contraction, vascular tone, and neuronal excitability.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells in vitro and in vivo, which suggests its potential use in the treatment of hypertension. Additionally, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to reduce pain behavior in various animal models of chronic pain, which suggests its potential use in the treatment of chronic pain. Finally, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to inhibit airway smooth muscle contraction, which suggests its potential use in the treatment of respiratory disorders such as asthma.
实验室实验的优点和局限性
One advantage of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is its specificity for TRPC channels. This specificity allows for the study of the role of TRPC channels in various physiological processes. Additionally, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to be effective in various animal models of disease, which suggests its potential use in humans. However, one limitation of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A. One direction is the investigation of its potential use in the treatment of hypertension, chronic pain, and respiratory disorders in humans. Additionally, the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents. Finally, the investigation of the role of TRPC channels in various physiological processes could lead to the development of new therapeutic targets for the treatment of various diseases.
Conclusion:
In conclusion, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is a small molecule inhibitor of TRPC channels that has potential therapeutic applications in the treatment of hypertension, chronic pain, and respiratory disorders. Its specificity for TRPC channels allows for the study of the role of TRPC channels in various physiological processes. However, its low solubility in water can make it difficult to administer in vivo. Further investigation of its potential therapeutic applications and the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents.
科学研究应用
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been extensively studied for its potential therapeutic applications. It has been shown to inhibit TRPC channels, which are involved in various physiological processes such as smooth muscle contraction, vascular tone, and neuronal excitability. Therefore, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been investigated for its potential use in the treatment of hypertension, chronic pain, and respiratory disorders.
属性
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-2-3-15(11-17)12-18-14-22(9-10-25-18)19(23)6-5-16-13-20-7-8-21-16/h2-4,7-8,11,13,18H,5-6,9-10,12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWLXYXVRQSGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC3=NC=CN=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。